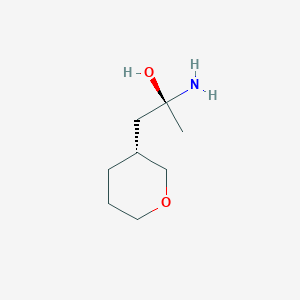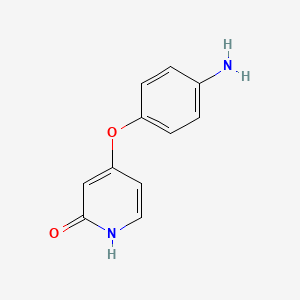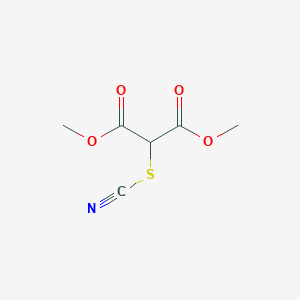
4-氨基异喹啉盐酸盐
描述
Isoquinolin-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
The exact mass of the compound Isoquinolin-4-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Isoquinolin-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinolin-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物合成
4-氨基异喹啉盐酸盐是合成各种药物的关键中间体。 其结构对于形成具有广泛治疗特性的化合物至关重要,包括抗疟疾、抗肿瘤和抗菌活性 。该化合物的胺基具有反应活性,可被修饰以产生药物开发中必不可少的多种药效基团。
有机合成
在有机化学中,4-氨基异喹啉盐酸盐用于构建复杂的分子结构。 它在合成异喹啉衍生物方面特别有价值,这些衍生物在天然生物碱中很突出,并表现出重要的生物活性 。 该化合物在酰化和烷基化等反应中的多功能性使其成为有机合成的有用构建块.
药物化学
4-氨基异喹啉盐酸盐在药物化学中起着至关重要的作用,它被用来开发具有潜在生物和药理活性的新化合物。 它已证明将喹啉基团掺入其中可增强这些化合物的药用潜力,为新型药物开发铺平道路 .
化学反应
该化合物参与各种化学反应,包括亲电芳香取代反应,这是化学领域的基础。 胺基的存在激活了异喹啉环体系进行此类反应,从而可以合成大量的异喹啉衍生物 .
生物学研究
4-氨基异喹啉盐酸盐用于生物学研究,以探索喹啉衍生物的治疗潜力。 它已被评估用于抗癌特性,某些衍生物对癌细胞系显示出有希望的活性 。分子对接研究也利用该化合物来理解与生物靶标的相互作用。
分析化学
在分析化学中,4-氨基异喹啉盐酸盐可用作各种分析方法中的标准品或试剂。 其清晰且独特的谱学性质使其能够用于复杂混合物的定性和定量分析 .
作用机制
Target of Action
Isoquinoline alkaloids, a large group of natural products in which isoquinolin-4-amine hydrochloride belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that isoquinoline derivatives can interact with biological targets in a variety of ways, influencing cellular processes and pathways .
Biochemical Pathways
Isoquinoline alkaloids, in general, are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Isoquinoline alkaloids are known to exert diverse biological activities, which suggests that isoquinolin-4-amine hydrochloride may have a range of potential effects at the molecular and cellular level .
生化分析
Biochemical Properties
Isoquinolin-4-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit the activity of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between isoquinolin-4-amine hydrochloride and these enzymes is typically characterized by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzyme activity .
Cellular Effects
Isoquinolin-4-amine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, metabolism, and survival . By inhibiting specific kinases within this pathway, isoquinolin-4-amine hydrochloride can alter gene expression and metabolic processes, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of isoquinolin-4-amine hydrochloride involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through enzyme inhibition. By binding to the active sites of target enzymes, isoquinolin-4-amine hydrochloride prevents the enzymes from catalyzing their respective reactions. This inhibition can lead to downstream effects on various cellular processes, including changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoquinolin-4-amine hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that isoquinolin-4-amine hydrochloride is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of isoquinolin-4-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of isoquinolin-4-amine hydrochloride have been associated with toxic effects, including cellular damage and adverse physiological responses . It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
Isoquinolin-4-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides, which are critical for cellular energy metabolism . By modulating these metabolic pathways, isoquinolin-4-amine hydrochloride can influence the overall metabolic flux and levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of isoquinolin-4-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of isoquinolin-4-amine hydrochloride can affect its activity and function, as it needs to reach its target sites to exert its biochemical effects.
Subcellular Localization
Isoquinolin-4-amine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles where it can interact with target enzymes and proteins, thereby modulating their activity and affecting cellular processes.
属性
IUPAC Name |
isoquinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZAXOHFFATABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856364 | |
| Record name | Isoquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-91-7 | |
| Record name | Isoquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinolin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



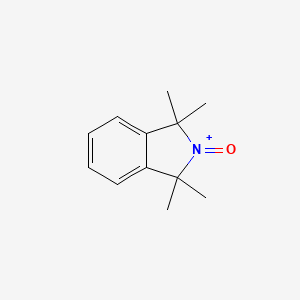
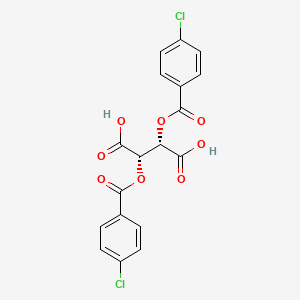
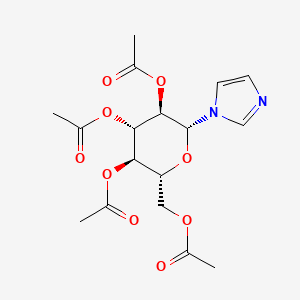

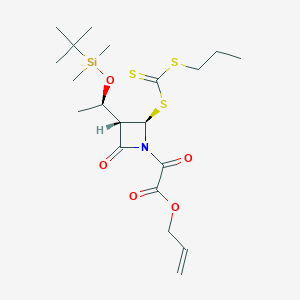

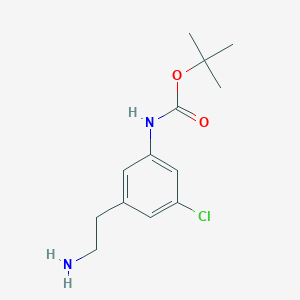
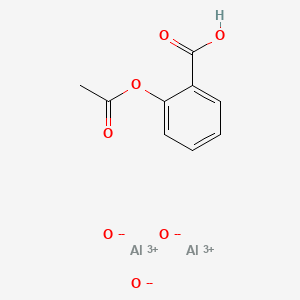
![(5-Formylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1512677.png)
